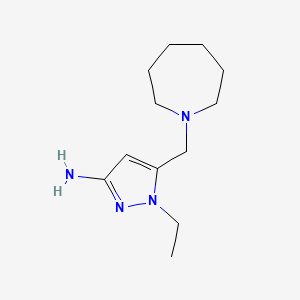![molecular formula C11H6ClF3N4S B2502322 2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile CAS No. 306976-82-9](/img/structure/B2502322.png)
2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile is an organic compound characterized by its unique molecular structure and versatile applications. It possesses both nitrile and amino functional groups, making it a significant compound in various chemical and biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis involving intermediate stages. A typical method may include:
The formation of the initial pyridine derivative through a halogenation reaction.
Subsequent introduction of the trifluoromethyl group via electrophilic aromatic substitution.
Addition of the amino group through amination under controlled temperature and pressure.
The final step involves the creation of the malononitrile moiety via condensation reactions.
Industrial Production Methods
For large-scale production, an optimized approach involving catalytic processes and continuous flow reactors is often adopted. These methods ensure high yield, purity, and cost-efficiency. The choice of catalysts and solvents plays a crucial role in enhancing the reaction rate and minimizing by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions, often employing reducing agents such as lithium aluminium hydride, can convert the nitrile group to amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under mild conditions.
Major Products
Oxidation may yield pyridine derivatives with higher oxidation states. Reduction typically produces amine-functionalized pyridines. Substitution reactions generate a wide array of substituted pyridine derivatives.
科学研究应用
2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile finds applications across multiple fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a probe in biochemical assays due to its reactive sites.
Medicine: Investigated for its potential pharmacological properties, including enzyme inhibition.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The compound's mechanism of action is influenced by its functional groups. It interacts with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. In biological systems, it may inhibit specific enzymes by binding to active sites or altering their conformations.
相似化合物的比较
Similar Compounds
2-(1-Amino-2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile
2-(1-Amino-2-{[3-chloro-5-(difluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile
Uniqueness
The presence of the trifluoromethyl and chloro groups enhances the compound's chemical reactivity and stability, making it distinct from similar compounds. These functional groups also influence its pharmacokinetic properties, potentially increasing its efficacy and bioavailability in medicinal applications.
This compound’s fascinating properties and versatility across diverse fields underscore its importance in scientific research and industry.
属性
IUPAC Name |
2-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N4S/c12-8-1-7(11(13,14)15)4-19-10(8)20-5-9(18)6(2-16)3-17/h1,4H,5,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYGTUDDVLGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(=C(C#N)C#N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
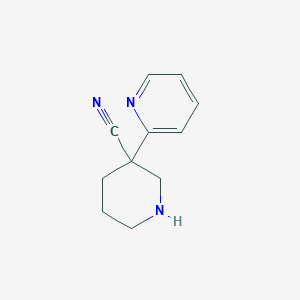
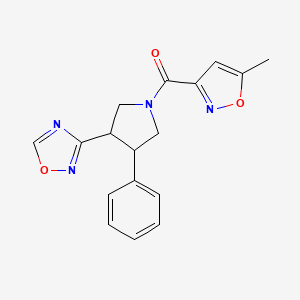
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)
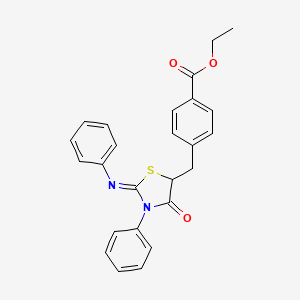
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2502246.png)
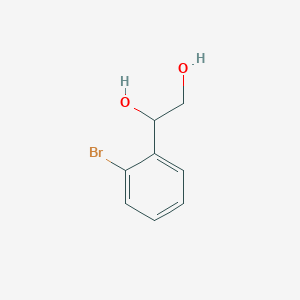
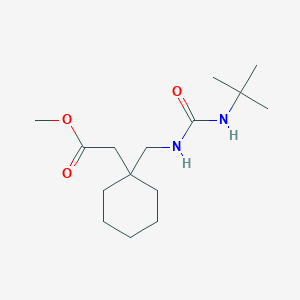
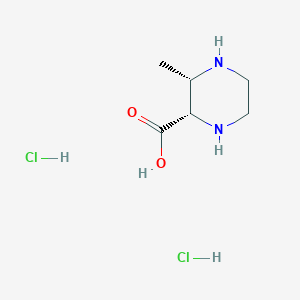
![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2502255.png)
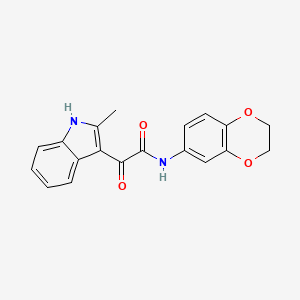
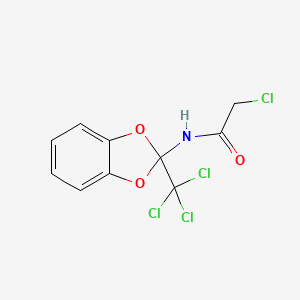
![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)
